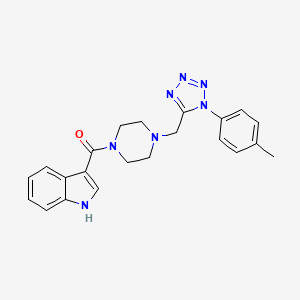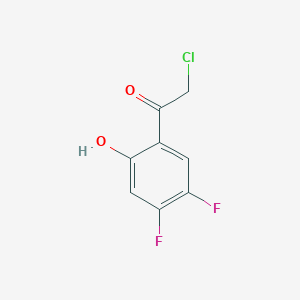
N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorobenzyl group and an indanone moiety linked through an acetamide bridge. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves the following steps:
Formation of the Indanone Intermediate: The indanone moiety can be synthesized through a Friedel-Crafts acylation reaction involving an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorobenzyl halide and a base.
Formation of the Acetamide Linkage: The final step involves the coupling of the indanone intermediate with the difluorobenzyl group through an acetamide linkage, typically using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)propionamide and N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)butyramide .
N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide: can be compared with other acetamide derivatives or compounds containing difluorobenzyl and indanone moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activities.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3/c19-15-2-1-3-16(20)14(15)9-21-18(23)10-24-12-6-4-11-5-7-17(22)13(11)8-12/h1-4,6,8H,5,7,9-10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTVPSJHKQNVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)
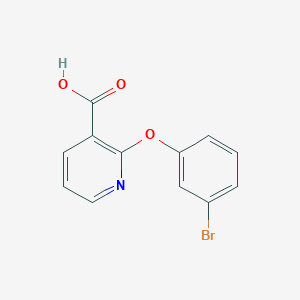
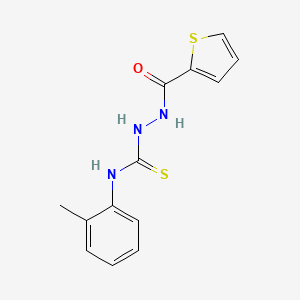
![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2417496.png)
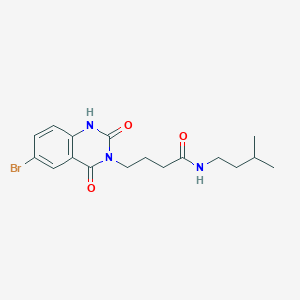
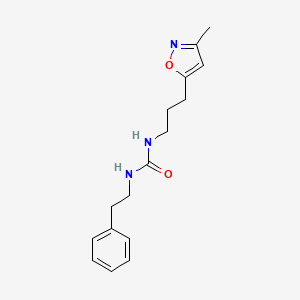

![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)
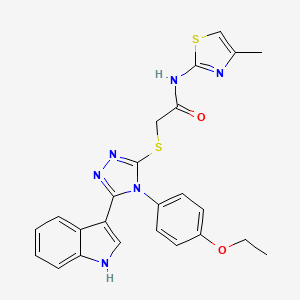
![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)
